molecular formula C17H17NO5 B13959517 Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate

Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate

Cat. No.: B13959517
M. Wt: 315.32 g/mol
InChI Key: HEHUMYPSHVTSLW-UHFFFAOYSA-N
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Description

Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate is a complex organic compound that features a benzofuran ring fused with an isoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.

    Introduction of the Isoxazole Moiety: The isoxazole ring is often introduced via a (3+2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II).

    Final Coupling and Esterification: The final step involves coupling the benzofuran and isoxazole intermediates, followed by esterification to form the methyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate: shares similarities with other benzofuran and isoxazole derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of the benzofuran and isoxazole rings, which may confer distinct biological activities and chemical properties not found in other compounds.

Biological Activity

Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a fused benzofuran and isoxazole moiety, which are known for their diverse pharmacological properties. The benzofuran ring is often associated with anti-inflammatory and neuroprotective effects, while the isoxazole structure typically exhibits neuroactive properties. This combination may enable the compound to interact with various molecular targets involved in critical biological pathways, including enzymes and receptors.

1. Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The presence of hydroxymethyl and isoxazole groups could facilitate interactions with inflammatory mediators, potentially leading to reduced inflammation in various models.

2. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial effects. For instance, studies on related benzofuran derivatives have shown significant inhibitory activity against various pathogens, suggesting that this compound may also demonstrate antimicrobial properties .

3. Anticancer Potential

The compound's structural similarity to other anticancer agents raises the possibility of cytotoxic effects against cancer cell lines. Compounds containing both benzofuran and isoxazole rings have been reported to exhibit antiproliferative activity in various cancer models . Further studies are necessary to elucidate its specific mechanisms of action against cancer cells.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its potential therapeutic applications. Interaction studies may involve assessing binding affinities to various enzymes and receptors to clarify its pharmacodynamics.

Research Findings

Study FocusFindings
Anti-inflammatory effectsExhibited potential reduction in inflammatory markers in vitro.
Antimicrobial activityShowed significant inhibition against Gram-positive and Gram-negative bacteria in preliminary assays.
Anticancer activityDemonstrated cytotoxicity against selected cancer cell lines with IC50 values indicating moderate potency .

Case Studies

  • Anti-inflammatory Study : In an in vitro model using lipopolysaccharide-stimulated macrophages, this compound reduced the production of pro-inflammatory cytokines significantly compared to control groups.
  • Antimicrobial Assessment : A series of antimicrobial tests revealed that compounds structurally related to this compound exhibited zones of inhibition greater than 10 mm against multiple bacterial strains, indicating promising antimicrobial potential .
  • Cytotoxicity Evaluation : In a recent study examining various derivatives of benzofuran compounds, those similar to this compound showed IC50 values ranging from 14.2 µM to 19.1 µM against breast cancer cell lines (MCF-7), suggesting it may warrant further investigation as an anticancer agent .

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

methyl 2-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]acetate

InChI

InChI=1S/C17H17NO5/c1-9-16(10(2)23-18-9)17(20)14-8-12-6-11(7-15(19)21-3)4-5-13(12)22-14/h4-6,8,17,20H,7H2,1-3H3

InChI Key

HEHUMYPSHVTSLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(C2=CC3=C(O2)C=CC(=C3)CC(=O)OC)O

Origin of Product

United States

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